N-Allylheptadecafluorooctanesulphonamide

Description

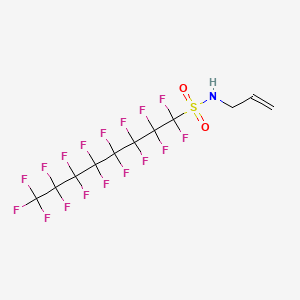

N-Allylheptadecafluorooctanesulphonamide (CAS: 423-86-9; EC: 207-032-6) is a perfluorinated sulfonamide derivative characterized by a heptadecafluorooctyl chain and an allyl group (-CH₂CH=CH₂) attached to the sulfonamide nitrogen. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability, hydrophobicity, and resistance to degradation. This compound is primarily used in industrial applications, including surfactants, coatings, and firefighting foams, due to its ability to reduce surface tension and repel water/oil .

Properties

CAS No. |

423-86-9 |

|---|---|

Molecular Formula |

C11H6F17NO2S |

Molecular Weight |

539.21 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-prop-2-enyloctane-1-sulfonamide |

InChI |

InChI=1S/C11H6F17NO2S/c1-2-3-29-32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2,29H,1,3H2 |

InChI Key |

QDPPBTYBIPLUFD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Comparison of Selected Perfluorooctanesulphonamides

| Compound Name | CAS | Molecular Formula | Substituents on Nitrogen | Molar Mass (g/mol) |

|---|---|---|---|---|

| This compound | 423-86-9 | C₁₁H₅F₁₇NO₂S | Allyl (-CH₂CH=CH₂) | ~627 (estimated) |

| N-Ethyl perfluorooctylsulfonamide | 4151-50-2 | C₁₀H₆F₁₇NO₂S | Ethyl (-CH₂CH₃) | 613.2 |

| N-Allyl-N-ethylheptadecafluorooctanesulphonamide | N/A | C₁₃H₁₀F₁₇NO₂S | Allyl + Ethyl | 703.2 |

| N-Ethyl-N-(3-(trichlorosilyl)propyl) derivative | 67939-42-8 | C₁₃H₁₁Cl₃F₁₇NO₂SSi | Ethyl + Trichlorosilylpropyl | 702.71 |

Key Observations :

- Ethyl-substituted analogs (e.g., CAS 4151-50-2) exhibit higher thermal stability due to reduced steric hindrance and simpler alkyl chains . Trichlorosilylpropyl derivatives (e.g., CAS 67939-42-8) are tailored for surface adhesion in coatings and polymers, leveraging silicon-chlorine bonds for crosslinking .

Environmental and Toxicological Profiles

Table 2: Comparative Toxicity and Environmental Data

| Compound Name | Persistence (Half-life) | Bioaccumulation Potential | LD50 (Oral, Rat) | Regulatory Status |

|---|---|---|---|---|

| This compound | >5 years (estimated) | High (PFAS class) | Not available | Restricted under EU POPs |

| N-Ethyl perfluorooctylsulfonamide | >5 years | High | 500 mg/kg | EPA priority monitoring |

| MeFOSA (N-methyl analog) | >5 years | Moderate | 250 mg/kg | Listed under Stockholm Conv. |

Key Findings :

- Persistence: All perfluorooctanesulphonamides exhibit extreme environmental persistence due to strong C-F bonds.

- Toxicity : Ethyl and methyl analogs (e.g., MeFOSA) show moderate acute toxicity (LD50: 250–500 mg/kg), but this compound lacks specific data. The allyl group may introduce reactive metabolites, increasing chronic toxicity risks .

- Regulatory Trends : Ethyl and methyl derivatives are increasingly restricted under international treaties (e.g., Stockholm Convention), while allyl derivatives face scrutiny due to structural similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.